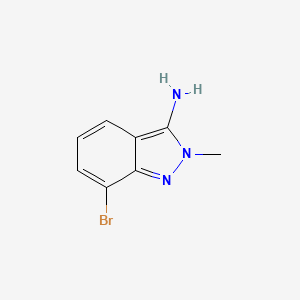

7-bromo-2-methyl-2H-Indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-methylindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-8(10)5-3-2-4-6(9)7(5)11-12/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGCTFNCYYOLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=C(C2=N1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 2 Methyl 2h Indazol 3 Amine and Analogous Indazole Derivatives

Strategic Approaches to Indazole Ring System Construction

The indazole ring, a bicyclic heteroaromatic system, can be synthesized through various strategic approaches, which primarily involve the formation of the crucial N-N bond and subsequent cyclization. Classical methods often rely on the cyclization of appropriately substituted benzene (B151609) derivatives.

One of the most common strategies involves the reaction of o-halobenzonitriles with hydrazine (B178648). acs.org This method, however, can be limited by harsh reaction conditions and low yields, particularly with electron-rich benzonitriles. acs.org An alternative and more general approach involves a two-step process starting from 2-bromobenzonitriles. This method utilizes a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence, offering a more efficient route compared to the traditional SNAr reaction of hydrazine with o-fluorobenzonitriles. acs.org

Other notable strategies include:

Intramolecular N-N Bond Formation: A microwave-assisted cascade reaction starting from 3-(2-bromoaryl)-1,2,4-oxadiazol-5(4H)-ones provides a hydrazine-free pathway to N-1 substituted 3-aminoindazoles. acs.org

[3+2] Annulation: The reaction of arynes with hydrazones or diazo compounds offers a powerful method for constructing the 1H-indazole skeleton. organic-chemistry.org

Oxidative Cyclization: Transition-metal-free methods using reagents like TEMPO and dioxygen can achieve the synthesis of 1H-indazoles from accessible hydrazones through oxidative C-N coupling. dntb.gov.ua Similarly, an N-N bond-forming oxidative cyclization can produce various 2-substituted 2H-indazoles from 2-aminomethyl-phenylamines. organic-chemistry.org

From 2-Formyl Dialkylanilines: A novel method utilizes 2-formyl dialkylanilines with hydroxylamine (B1172632) to create fused tricyclic pyridazino[1,2-a]indazolium ring systems, which can be precursors to indazoles. nih.gov

These diverse strategies provide chemists with multiple pathways to the indazole core, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Synthesis of 3-Aminoindazole Core Structures

The 3-aminoindazole moiety is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents. acs.org Its synthesis is a critical step towards obtaining the target compound.

The classical synthesis involves the nucleophilic aromatic substitution (SNAr) of o-halobenzonitriles, particularly o-fluorobenzonitriles, with hydrazine. acs.org However, this approach often requires high temperatures and can result in low yields. acs.org

More contemporary and efficient methods have been developed:

Palladium-Catalyzed Cyclization: A general two-step synthesis from 2-bromobenzonitriles proceeds via a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acid-mediated cyclization. This method circumvents the limitations of the SNAr approach. acs.org

Copper-Catalyzed Cascade Reactions: A copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters or N'-arylbenzohydrazides yields substituted 3-aminoindazoles through a cascade coupling-condensation process. organic-chemistry.org

Hydrazine and Nitriles: A practical, base-mediated synthesis has been developed from the reaction of various nitriles with hydrazines, which overcomes the challenges associated with using aromatic hydrazines and proceeds under mild conditions. rsc.org

Buchwald-Hartwig C-N Coupling: This powerful cross-coupling reaction has been applied to the synthesis of N-substituted 3-aminoindazoles from protected 3-halogenoindazoles and various amines. thieme-connect.com

A recent practical synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, was achieved by first brominating 2,6-dichlorobenzonitrile (B3417380) and then performing a regioselective cyclization with hydrazine. mdpi.com This strategy of functionalizing the benzene ring before indazole formation can be highly effective. mdpi.comchemrxiv.org

Regioselective Functionalization Techniques at Indazole Positions (e.g., C7 Bromination, N2 Methylation)

Once the indazole core is formed, regioselective functionalization is paramount to install the required substituents at the correct positions. For 7-bromo-2-methyl-2H-indazol-3-amine, this involves introducing a bromine atom at the C7 position and a methyl group at the N2 position.

Directing bromination to the C7 position of the indazole ring requires careful selection of reagents and conditions, as other positions can also be reactive. Research has shown that direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles can be achieved using N-bromosuccinimide (NBS). nih.govrsc.orgnih.gov

In a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an initial attempt to brominate 4-chloro-1H-indazol-3-amine directly with NBS resulted in the undesired regioisomer as the major product. mdpi.com A more successful strategy involved the regioselective bromination of the precursor, 2,6-dichlorobenzonitrile, using NBS in sulfuric acid, which afforded the desired 3-bromo-2,6-dichlorobenzonitrile (B3239784) in good yield. mdpi.comchemrxiv.org This intermediate was then cyclized to form the 7-bromo-3-aminoindazole ring system. mdpi.com

Table 1: Conditions for Regioselective C7 Bromination

| Substrate | Brominating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Substituted 1H-Indazole | N-Bromosuccinimide (NBS) | - | C7-Bromo-4-substituted-1H-indazole | Moderate to Good | nih.govrsc.org |

| 2,6-Dichlorobenzonitrile | N-Bromosuccinimide (NBS) / H₂SO₄ | - | 3-Bromo-2,6-dichlorobenzonitrile | 76-81% | mdpi.com |

| 6-Bromo-1H-indazole | I₂ / KOH | DMF, rt | 6-Bromo-3-iodo-1H-indazole | 71.2% | rsc.org |

The alkylation of indazoles is complicated by the presence of two reactive nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers. beilstein-journals.org The thermodynamically more stable 1H-indazole tautomer is generally predominant. beilstein-journals.orgnih.gov Selective N2-alkylation, required for the synthesis of the target compound, is typically favored under kinetic control. researchgate.netconnectjournals.com

Several strategies have been developed to achieve regioselective N2-alkylation:

Choice of Alkylating Agent and Conditions: Heating 6-nitro-1H-indazole with methyl iodide in a sealed tube reportedly yields the N2-methylated product regioselectively. researchgate.netresearchgate.net In contrast, using dimethyl sulfate (B86663) can lead to a mixture of N1 and N2 products. researchgate.netresearchgate.net The use of trialkyl orthoformates in the presence of an acid catalyst has been shown to be an effective method for the regioselective synthesis of various 2-alkyl-2H-indazoles. connectjournals.commdpi.com

Acid-Catalyzed Reactions: Alkylation under mildly acidic conditions tends to favor the formation of the N2-substituted product. researchgate.net A highly selective N2-alkylation of indazoles has been reported using alkyl 2,2,2-trichloroacetimidates under acidic conditions. wuxibiology.com

Mechanistic Control: The lone pair of electrons on the N2 nitrogen is considered more kinetically accessible for neutral indazoles, which can be exploited for selective reactions. researchgate.net Computational studies suggest that for certain substrates, the reaction proceeds through the less stable 2H-indazole tautomer, and the energy barrier for N2 alkylation is lower than for N1 alkylation when considering the tautomerization energy. wuxibiology.com

Conversely, N1-alkylation is often achieved under thermodynamic control or by using specific directing groups or reaction conditions, such as using NaH in THF, which can promote N1 selectivity through chelation. nih.govrsc.org

Table 2: Regioselective N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 6-Nitro-1H-indazole | Methyl iodide | 100 °C, sealed tube | 2-Methyl-6-nitro-2H-indazole | researchgate.netresearchgate.net |

| Various 1H-Indazoles | Trimethyl orthoformate / H₂SO₄ | Reflux | 2-Methyl-2H-indazoles | connectjournals.com |

| Various 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidate / Acid | - | N2-alkylated indazoles | wuxibiology.com |

| Electron-deficient indazoles | Pentyl bromide / NaH | THF, 50 °C | N1-alkylated indazoles | nih.gov |

Advanced Coupling and Cyclization Reactions in Indazole Synthesis

Modern synthetic organic chemistry offers a powerful toolkit of cross-coupling and cyclization reactions that have been successfully applied to the functionalization of the indazole scaffold. These reactions allow for the introduction of a wide variety of substituents that would be difficult to incorporate using classical methods.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura reaction has been extensively used to arylate indazoles. For instance, C7-bromo-4-substituted-1H-indazoles have been successfully coupled with a range of boronic acids to furnish C7-arylated products in good yields. nih.govrsc.orgnih.govsciprofiles.com Similarly, 5-bromoindazoles have been coupled with heteroaryl boronic acids, such as N-Boc-2-pyrrole and 2-thiopheneboronic acids, to produce novel indazole-based heteroaryl compounds. nih.gov

The Buchwald-Hartwig amination is another key transformation, enabling the formation of C-N bonds. This reaction has been used for the direct synthesis of N-substituted 3-aminoindazoles from 3-bromoindazole (B152527) derivatives and various amines, including cyclic secondary amines and anilines. thieme-connect.com

The 3-amino group of the indazole ring is a nucleophilic center and can participate in further reactions. While direct alkylation of 3-aminoindazoles can lead to selectivity issues between the N1 and 3-amino positions, the amino group can be acylated or undergo condensation reactions. acs.org

3-aminoindazoles serve as versatile synthons for the construction of fused heterocyclic systems. They readily undergo condensation annulation reactions with carbonyl compounds to prepare biologically active nitrogen-fused heterocycles like pyrimido[1,2-b]indazoles. rsc.org For example, three-component cascade reactions involving 3-aminoindazoles, aldehydes, and ketones can efficiently produce pyrimido-fused indazoles. rsc.org

The nucleophilic character of the amino group is fundamental to these transformations. In a typical nucleophilic substitution or addition-elimination sequence, the lone pair of electrons on the amine nitrogen attacks an electrophilic center (like the carbon of a carbonyl group). youtube.comyoutube.comyoutube.com This initial step is often followed by elimination of a small molecule, such as water, to form a new C-N bond (e.g., an imine), which can then undergo further intramolecular reactions to build more complex heterocyclic structures.

Cross-Coupling Methodologies (e.g., Suzuki, Heck) for Further Derivatization

The bromine atom at the C7-position of the indazole ring serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck couplings are powerful and widely employed methods for forming new carbon-carbon bonds, enabling the synthesis of a vast array of derivatized indazoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for arylating the indazole core. Research has demonstrated the successful palladium-mediated Suzuki-Miyaura coupling of C7-bromo-1H-indazoles with various boronic acids. nih.gov In a systematic study, the reaction conditions for coupling N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid were optimized. Initial attempts with catalysts like PdCl2(PPh3)2 were unsuccessful, but further screening identified more effective systems. nih.gov

Successful coupling of 7-bromo-1H-indazoles has been achieved with a range of (hetero)aryl boronic acids, affording the desired C7-arylated products in yields from moderate to excellent. nih.gov The reaction outcomes appear largely unaffected by the electronic properties or steric hindrance of the substituents on the boronic acid partner. nih.gov For instance, even heteroaryl boronic acids provided excellent yields when coupled with unprotected 7-bromo-1H-indazoles. nih.gov This highlights the versatility of the Suzuki coupling for creating diverse C7-functionalized indazoles. While this work was performed on N-H indazoles, the principles are directly applicable to N-methylated systems like 7-bromo-2-methyl-2H-indazole.

A typical challenge in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles is the potential for catalyst inhibition by the substrate or product. However, the use of specialized phosphine (B1218219) ligands such as SPhos and XPhos has been shown to overcome this issue, enabling high-yield coupling even with unprotected indazole halides. nih.gov Ligand-free conditions have also been developed, relying on the formation of a palladacyclic intermediate with the indazole nitrogen to facilitate the reaction, which is particularly useful for sterically hindered substrates. nih.gov

| Bromo-Indazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | Good | nih.gov |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | High | nih.gov |

| 3-chloro-1H-indazole (unprotected) | Phenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene/H2O | High | nih.gov |

Heck Reaction

The Mizoroki-Heck reaction provides a powerful means to introduce vinyl groups onto the indazole scaffold, which can serve as precursors for further transformations. beilstein-journals.org The reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. nih.govbeilstein-journals.orgmdpi.com While aryl iodides and bromides are common substrates, the reactivity of bromoindazoles can be challenging, sometimes leading to dehalogenation as a side reaction. beilstein-journals.org

To address this, methodologies have been developed to enhance the chemoselectivity of the Heck reaction for bromoindazoles. One effective approach involves performing the reaction under high-speed ball-milling conditions, which is a form of mechanochemistry. beilstein-journals.org The addition of catalytic amounts of tetrabutylammonium (B224687) bromide (TBAB) and sodium bromide (NaBr) has been shown to restrain the undesired dehalogenation and act as a grinding auxiliary, leading to high yields of the desired 3-vinylindazoles. beilstein-journals.org

This optimized, solvent-free mechanochemical protocol has been successfully applied in the synthesis of the drug Axitinib, which features an indazole core. The synthesis involved a sequential two-step Heck coupling and a Migita coupling, demonstrating the utility of this method for complex molecule synthesis. beilstein-journals.org These principles can be extended to the derivatization of this compound, allowing for the introduction of various alkene substituents at the 7-position.

| Bromo-Indazole Substrate | Alkene Partner | Catalyst/Ligand | Base | Additives | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-bromo-1-methyl-1H-indazole | Various acrylates, styrenes | Pd(OAc)2 / PPh3 | TEA | TBAB, NaBr | Ball-milling, 800 rpm, 90 min | 88-96% | beilstein-journals.org |

| 6-bromo-3-iodo-1H-indazole | (E)-1-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl2 | Cs2CO3 | None | Dioxane/H2O, 100 °C, 8h | 67.5% | chemrxiv.org |

Optimization of Synthetic Pathways and Process Intensification

The transition from laboratory-scale synthesis to large-scale production necessitates the optimization of reaction pathways and the adoption of process intensification technologies. This ensures that the synthesis is not only efficient and high-yielding but also safe, economical, and environmentally sustainable.

Process intensification often involves moving from traditional batch reactors to continuous flow systems. Flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety profiles for hazardous reactions, improved reproducibility, and straightforward scalability. researchgate.net The development of a general and versatile route to a range of indazoles, including 3-amino analogues, using a flow reactor highlights the power of this technology. researchgate.net Such a system allows for the rapid synthesis of multi-gram quantities on demand, which is highly advantageous in pharmaceutical development.

Catalyst selection and optimization are also central to process intensification. For the synthesis of 2H-indazoles, heterogeneous catalysts, such as copper nanoparticles supported on charcoal (Cu/C), have been developed. These catalysts can mediate one-pot, three-component reactions to build the indazole core and offer the significant advantage of being easily recoverable and reusable, which aligns with the principles of green chemistry by minimizing waste and catalyst cost.

Structure Activity Relationship Sar Investigations of 7 Bromo 2 Methyl 2h Indazol 3 Amine Derivatives

Correlation of Indazole Ring Substitution Patterns with Biological Potency

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The strategic placement of groups at the C7, N2, and C3 positions modulates the electronic properties, conformation, and binding interactions of the molecule.

Halogenation at the C7 position of the indazole ring is a key strategy in medicinal chemistry. The presence of a bromine atom at this position significantly influences the compound's physicochemical properties and biological activity. C7-substituted indoles and indazoles are found in numerous biologically active natural and synthetic compounds. acs.org Specifically, indazoles featuring sulfonamide groups at the C7 position have demonstrated noteworthy anticancer activities. nih.gov

The C7 position is often targeted for functionalization. For instance, the regioselective bromination of an N-(1H-indazol-4-yl)benzenesulfonamide derivative at C7 using N-bromosuccinimide (NBS) creates a versatile intermediate. nih.gov This 7-bromoindazole can then undergo further modifications, such as palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, to introduce a variety of (hetero)aryl groups, allowing for extensive exploration of the SAR at this position. nih.gov The introduction of a halogen at C7 is a critical step in building complex molecules with tailored biological profiles. nih.govacs.org In some series of antitumor compounds, the presence of a halogen, such as fluorine, at a related position on the indazole ring was found to be crucial for activity. nih.gov

The alkylation of the indazole ring nitrogen is a pivotal factor in determining the molecule's properties and biological function. Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable. nih.govnih.gov Direct alkylation of the 1H-indazole core often results in a mixture of N1 and N2-substituted products, with the ratio depending on the substituents and reaction conditions. nih.govbeilstein-journals.org

However, achieving regioselective N2-alkylation is often a key goal in the synthesis of bioactive compounds. wuxibiology.comorganic-chemistry.org N2-substituted indazole analogs are found in important pharmaceuticals, such as Pazopanib, a tyrosine kinase inhibitor used in cancer therapy. nih.govbeilstein-journals.org The methyl group at the N2 position, as seen in 7-bromo-2-methyl-2H-indazol-3-amine, directs the geometry of the molecule and can enhance binding to target proteins. Quantum mechanical analyses have been used to understand the high selectivity for N2 alkylation in certain reactions, which is crucial for producing the desired biologically active isomer. wuxibiology.com The development of selective N2-alkylation methods using various catalysts and conditions allows for the efficient synthesis of 2-alkyl-2H-indazoles, which are important scaffolds in drug discovery due to their favorable properties. organic-chemistry.org

The amino group at the C3 position of the indazole ring is a critical functional group for establishing potent biological activity, particularly in the context of kinase inhibition. nih.govnih.gov The 1H-indazole-3-amine structure has been identified as an effective "hinge-binding" fragment, capable of forming key hydrogen bonds with the hinge region of protein kinases. nih.gov This interaction is a cornerstone of the inhibitory mechanism for many kinase inhibitors.

Starting with a 3-aminoindazole core provides a promising platform for developing novel derivatives through further chemical modification. nih.gov A variety of synthetic methods have been developed to introduce functionality at the C3 position, although direct C3-functionalization can be challenging compared to reactions at the more nucleophilic nitrogen atoms. nih.govacs.org In one study, a series of 1H-indazole-3-amide derivatives were synthesized, and their antitumor activity was evaluated. The results underscored the critical role of this structural motif in conferring potent bioactivity. nih.gov The table below shows the inhibitory activity of some synthesized 1H-indazole-3-carboxamide derivatives against various cancer cell lines, illustrating the SAR at this position. nih.gov

| Compound | R¹ | R² | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Hep-G2 IC₅₀ (µM) |

|---|---|---|---|---|---|---|

| 6a | 3-F-Ph | 4-F-Ph | 14.3 | 6.28 | 15.4 | 11.2 |

| 6b | 4-MeO-Ph | 4-F-Ph | >50 | 12.5 | >50 | 35.4 |

| 6f | 4-F-Ph | 4-F-Ph | 12.5 | 6.15 | 14.8 | 9.87 |

| 6o | 4-F-Ph | 4-Cl-Ph | 9.86 | 5.15 | 11.4 | 8.66 |

| 6q | 3,4-diCl-Ph | 4-F-Ph | >50 | >50 | >50 | >50 |

Impact of Peripheral Substituents on Target Affinity and Selectivity

Beyond the core substitutions at C3, C7, and N2, peripheral substituents attached to the indazole ring or its functional groups play a crucial role in fine-tuning target affinity and selectivity. nih.gov SAR studies have shown that even minor modifications to these peripheral groups can lead to significant changes in biological potency. nih.gov

For example, in a series of indazole derivatives designed as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), substituents at both the C4 and C6 positions of the 1H-indazole scaffold were found to be critical for inhibitory activity. nih.gov In another study on indazole-based selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group enhanced potency, while adding larger substituents to a peripheral aryl ring improved the desired degradation efficacy. nih.gov

The impact of peripheral groups is also evident in kinase inhibitors. In one study, a series of indazole derivatives were evaluated for their antiproliferative activity. nih.gov It was found that modifying a styryl group attached to the indazole core had a significant effect on potency. The data below illustrates how changes to peripheral R₁ and R₂ groups on a C6-substituted indazole scaffold altered the antiproliferative efficacy against various cancer cell lines. nih.gov

| Compound | R¹ | R² | 4T1 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) | HCT116 IC₅₀ (μM) |

|---|---|---|---|---|---|---|

| 2f | OCH₃ | OCH₃ | 0.23 | 1.15 | 0.59 | 0.54 |

| 2g | H | OCH₃ | 0.51 | 2.11 | 1.43 | 1.07 |

| 2h | F | OCH₃ | 0.43 | 1.97 | 1.12 | 0.95 |

| 2i | Cl | OCH₃ | 0.37 | 1.85 | 0.99 | 0.86 |

| 2j | H | H | 1.12 | 4.32 | 3.54 | 2.68 |

These examples demonstrate that peripheral chemical space offers vast opportunities for optimizing a lead compound's properties, including its affinity for the intended target and its selectivity over other proteins, which is critical for minimizing off-target effects. nih.govresearchgate.net

Conformational Analysis and Molecular Rigidity in SAR

The three-dimensional shape (conformation) and rigidity of a molecule are fundamental to its ability to bind effectively to a biological target. mdpi.com Conformational analysis is therefore a critical component of SAR studies, as it helps to identify the specific spatial arrangement, or "bioactive conformation," that is required for activity. mdpi.comnih.gov The conformational properties of heterocyclic compounds like indazoles are governed by their intrinsic bond lengths, bond angles, and the electronic influence of the heteroatoms. nih.gov

For flexible molecules, a wide range of conformations may exist in solution, but only one or a few may be suitable for binding to a receptor. mdpi.com By designing molecules with increased rigidity, chemists can lock the structure into a conformation that is more favorable for binding, which can lead to enhanced potency. Computational methods, such as molecular dynamics simulations, alongside experimental techniques like NMR, are used to understand the conformational preferences of ligands and how these relate to their interaction with target receptors. mdpi.com

Intramolecular hydrogen bonds (IMHBs) are a powerful tool used in medicinal chemistry to influence and stabilize a molecule's conformation. acs.org An IMHB is a non-covalent interaction that occurs within a single molecule, which can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding to a receptor. acs.orgrsc.org

In heterocyclic systems, IMHBs can play a crucial role in determining structure and activity. For example, studies have shown that the less stable 2H-indazole tautomer can be stabilized by the formation of a strong intramolecular hydrogen bond with a suitable acceptor group within the same molecule. nih.gov This stabilization can be critical for maintaining the desired geometry for receptor interaction. In a study of imidazole (B134444) derivatives, compounds that could form an IMHB between the imidazole moiety and a nearby hydrogen bond acceptor showed enhanced inhibitory effects. rsc.org By strategically designing molecules that can form these internal hydrogen bonds, it is possible to rigidify the structure in a way that promotes higher affinity and potency. acs.org

Ligand Efficiency and Pharmacophore Model Development

The concepts of ligand efficiency (LE) and pharmacophore modeling are instrumental in the rational design and optimization of drug candidates from the initial hits. Ligand efficiency provides a measure of the binding affinity of a compound relative to its size, allowing for the identification of small, efficient fragments with high potential for development. Pharmacophore modeling, on the other hand, defines the essential three-dimensional arrangement of chemical features necessary for biological activity.

While specific ligand efficiency data for a series of this compound derivatives is not extensively available in publicly accessible literature, the general principles of LE can be applied to guide the optimization of this scaffold. The goal is to maximize the binding energy per non-hydrogen atom, ensuring that any added chemical functionality contributes significantly to the compound's potency.

Pharmacophore models for kinase inhibitors typically highlight the importance of hydrogen bond donors and acceptors that interact with the hinge region of the kinase, hydrophobic regions that occupy specific pockets, and aromatic features that can engage in π-π stacking interactions. For the 3-aminoindazole scaffold, the amino group at the 3-position is a critical hydrogen bond donor, mimicking the adenine (B156593) of ATP and interacting with the kinase hinge region.

A hypothetical pharmacophore model for a this compound derivative as a kinase inhibitor would likely include:

A hydrogen bond donor: The amino group at the 3-position of the indazole ring.

Aromatic/hydrophobic regions: The indazole ring itself and any substituents.

A potential halogen bond donor: The bromine atom at the 7-position, which can also influence the electronic properties and conformation of the molecule.

A methyl group at the 2-position: This group can influence the orientation of the indazole ring within the binding site and potentially interact with nearby hydrophobic residues.

The development of a precise pharmacophore model would necessitate the synthesis and biological evaluation of a diverse library of this compound derivatives to identify the key structural determinants of activity.

Structure-Guided Drug Design Principles Applied to Indazole Scaffolds

Structure-guided drug design leverages the three-dimensional structural information of a biological target, typically a protein, to design and optimize inhibitors. This approach has been widely and successfully applied to the development of kinase inhibitors based on the indazole scaffold.

The general strategy involves obtaining the crystal structure of the target kinase in complex with an initial indazole-based inhibitor. This provides a detailed map of the binding site and reveals key interactions between the ligand and the protein. This information is then used to guide the design of new analogs with improved potency and selectivity.

For the 6-anilino indazole scaffold, which shares similarities with the this compound core, structural studies have demonstrated that the indazole ring forms crucial hydrophobic interactions, stacking between key amino acid residues in the N- and C-lobes of the kinase. nih.gov The amino group at the 6-position in these analogs acts as a key linker to a substituted aniline (B41778) ring, which can be modified to exploit different pockets within the ATP-binding site and enhance selectivity. nih.gov

Applying these principles to the this compound scaffold, medicinal chemists would focus on:

Hinge-Binding Interactions: Ensuring the 3-amino group forms strong hydrogen bonds with the kinase hinge region.

Substitution at the Amino Group: The 3-amino group can be further functionalized to introduce substituents that can extend into and interact with other regions of the ATP binding site, potentially increasing potency and selectivity.

Modification of the Methyl Group: While the 2-methyl group is a defining feature, its replacement with other small alkyl or functionalized groups could be explored to fine-tune binding interactions.

Through iterative cycles of design, synthesis, and biological testing, guided by the structural insights from X-ray crystallography and computational modeling, the this compound scaffold can be systematically optimized to yield potent and selective kinase inhibitors.

Computational and Theoretical Studies on 7 Bromo 2 Methyl 2h Indazol 3 Amine and Indazole Analogs

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in identifying potential drug candidates by estimating the strength of the interaction, often expressed as a binding affinity or score.

For indazole derivatives, molecular docking studies have been instrumental in understanding their inhibitory mechanisms against various biological targets. For instance, studies on indazole derivatives as inhibitors of enzymes like Hypoxia-Inducible Factor-1α (HIF-1α) and S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) have utilized docking to elucidate key binding interactions. nih.govaboutscience.eu In a typical docking workflow, the three-dimensional structures of the indazole ligands are placed into the binding site of the target protein, and various conformations are sampled to find the most energetically favorable pose. aboutscience.eu

These simulations have revealed that specific amino acid residues within the target's active site are crucial for the binding of indazole compounds. For example, in the case of SAH/MTAN, amino acids such as ASP197, PHE151, ILE152, GLU172, and MET173 have been identified as common interaction points for a series of indazole derivatives. aboutscience.eu More potent compounds in this series were found to form additional interactions with ALA150, PHE335, and VAL171. aboutscience.eu Similarly, docking studies of indazole derivatives against renal cancer targets have identified key binding modes and energies. nih.govresearchgate.net

Table 1: Representative Amino Acid Interactions for Indazole Analogs from Molecular Docking Studies

| Target Protein | Interacting Amino Acid Residues | Reference |

| SAH/MTAN | ASP197, PHE151, ILE152, GLU172, MET173 | aboutscience.eu |

| Renal Cancer-Related Protein (PDB: 6FEW) | Interactions with various residues leading to high binding energies for specific derivatives. | nih.govresearchgate.net |

| Murine double minutes-2 (MDM2) | GLN72, HIS73 | jocpr.com |

| Peripheral Benzodiazepine Receptor (PBR) | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | jocpr.com |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and explore the conformational changes that may occur upon ligand binding.

For indazole derivatives, MD simulations have been employed to validate docking results and to understand the stability of the ligand-protein complex. nih.govresearchgate.net For example, in studies of indazole derivatives as HIF-1α inhibitors, MD simulations of the most potent compound showed that it remained stable within the active site of the protein throughout the simulation. nih.gov This stability is a key indicator of a promising drug candidate.

For 7-bromo-2-methyl-2H-Indazol-3-amine, an MD simulation would be a logical next step after molecular docking. The simulation would reveal whether the initial docked pose is maintained over time, how the ligand and protein adapt to each other's presence, and the nature of the dynamic interactions, such as the persistence of hydrogen bonds.

Binding Free Energy Calculations (e.g., MM/GBSA)

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations are often performed on the snapshots generated from MD simulations. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for this purpose. researchgate.netmdpi.com

The MM/GBSA approach calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. This method offers a balance between computational cost and accuracy, making it a valuable tool in drug design. mdpi.com

In studies of indazole analogs, MM/GBSA has been used to analyze the binding of 1H-indazole derivatives to the anti-inflammatory target Cyclooxygenase-2 (COX-2). researchgate.net These calculations provide a breakdown of the different energy components contributing to binding, such as van der Waals forces, electrostatic interactions, and solvation energies. rsc.org

For this compound, MM/GBSA calculations would provide a more refined prediction of its binding affinity to a target protein than docking scores alone. By comparing the calculated binding free energies of a series of analogs, researchers can prioritize compounds for synthesis and experimental testing.

Table 2: Example of Binding Free Energy Components for an Indazole Analog

| Energy Component | Value (kcal/mol) |

| van der Waals Energy | - |

| Electrostatic Energy | - |

| Solvation Free Energy | - |

| Total Binding Free Energy | - |

(Note: Specific values are highly dependent on the ligand-protein system and are not provided here as they are not available for the target compound.)

Theoretical Analysis of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govrsc.org By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT provides insights into a molecule's chemical reactivity and kinetic stability. nih.gov

DFT studies on indazole derivatives have been used to determine their optimized geometries and to calculate various electronic parameters. nih.govrsc.org The energy gap between the HOMO and LUMO is a particularly important descriptor, as a larger gap generally implies higher stability and lower reactivity. nih.gov Molecular Electrostatic Potential (MEP) analysis, another DFT-based calculation, helps to visualize the charge distribution within a molecule and identify regions that are prone to electrophilic or nucleophilic attack. nih.gov

For this compound, a DFT analysis would yield valuable information about its electronic properties. The HOMO-LUMO gap would indicate its relative stability, while the MEP map would highlight the electron-rich and electron-deficient regions, providing clues about its potential intermolecular interactions. nih.gov

Table 3: Key Electronic Properties Calculated by DFT for Indazole Analogs

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential. | Identifies regions for electrophilic and nucleophilic attack. |

Computational Approaches to Structure-Activity Relationship Prediction (e.g., QSAR Modeling Based on Molecular Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. sciencepublishinggroup.com

QSAR studies have been successfully applied to various series of indazole derivatives. nih.govnih.gov These studies typically involve calculating a wide range of molecular descriptors, such as steric, electronic, and topological properties, for each compound in a dataset. tandfonline.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated contour maps that visualize the regions where steric bulk or electrostatic charge is favorable or unfavorable for activity. nih.govtandfonline.com These maps provide a structural framework for designing new, more potent inhibitors. nih.gov

A QSAR study involving this compound would require a dataset of structurally related indazole analogs with measured biological activity against a specific target. By including the target compound in such a study, its activity could be predicted, and the structural features contributing to its potency could be identified.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Indazole Analogs

| Descriptor Type | Examples |

| Steric | Molecular weight, van der Waals volume |

| Electronic | Dipole moment, partial charges |

| Topological | Connectivity indices, shape indices |

| 3D Descriptors | Surface area, volume |

Emerging Research Directions and Unaddressed Questions for 7 Bromo 2 Methyl 2h Indazol 3 Amine

Exploration of Novel Biological Targets and Therapeutic Applications

The therapeutic versatility of the indazole scaffold is well-documented, with derivatives showing activity against a wide range of biological targets. nih.gov A primary research focus is the continued exploration of new applications for compounds derived from 7-bromo-2-methyl-2H-indazol-3-amine.

Initial efforts have successfully identified indazole-based compounds as potent inhibitors of various protein kinases. For example, through library screening and optimization, indazole derivatives have been developed as multi-target inhibitors against kinases like FGFR1 and DDR2, which are implicated in lung squamous cell carcinoma. nih.gov Further research has yielded potent pan-Pim kinase inhibitors and highly selective CDK8 inhibitors from indazole scaffolds. nih.gov The success in targeting kinases suggests that derivatives of this compound could be rationally designed to target other kinases involved in oncogenesis or inflammatory diseases.

Beyond kinases, the indazole structure is a promising pharmacophore for other target classes. nih.gov Research has shown that 1H-indazole derivatives can act as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion. nih.gov Other studies have identified indazole derivatives as selective estrogen receptor degraders (SERDs) for breast cancer treatment and as inhibitors of the HIV-1 virus. nih.govnih.gov A significant unaddressed question is whether the specific substitution pattern of this compound can be leveraged to create potent and selective modulators for these or entirely new targets, such as G-protein coupled receptors or ion channels.

| Indazole Derivative Class | Biological Target(s) | Therapeutic Area | Reference |

| 3-Substituted Indazoles | FGFR1, DDR2 | Lung Squamous Cell Carcinoma | nih.gov |

| Piperidine-Substituted Indazoles | Pan-Pim Kinases (Pim-1, -2, -3) | Cancer | nih.gov |

| 3-Benzylindazoles | CDK8 | Cancer | nih.gov |

| 1H-Indazol-3-amine Derivatives | FGFR1 | Cancer | nih.gov |

| 1H-Indazole Derivatives | IDO1 | Cancer | nih.gov |

| Triphenylalkene-based Indazoles | Estrogen Receptor-α | Breast Cancer | nih.gov |

Development of Advanced Synthetic Methodologies for Structural Diversification

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Therefore, the development of advanced and efficient synthetic methods is crucial for generating structurally diverse libraries for biological screening. benthamdirect.com

Recent advancements have moved beyond traditional methods, focusing on catalyst-based approaches to improve efficiency, selectivity, and substrate scope. benthamdirect.com Transition-metal catalysis, in particular, has proven effective for constructing the indazole core and for its subsequent functionalization. benthamdirect.comresearchgate.net For a molecule like this compound, the bromine atom at the 7-position is a prime handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

A key challenge that remains is the regioselective synthesis of specific indazole tautomers (1H vs. 2H) and their derivatives. The properties and biological activities of 1H- and 2H-indazoles can differ significantly. nih.gov Future synthetic research should focus on developing methodologies that provide precise control over the substitution pattern on the indazole ring, enabling the systematic exploration of the chemical space around the this compound core. This includes novel C-H activation techniques and photocatalytic methods that can offer new pathways for diversification under mild conditions. researchgate.netnih.gov

In Silico Driven Design and Optimization of Indazole Derivatives

Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery process. researchgate.net For indazole derivatives, these methods are being applied to predict reactivity, guide molecular design, and optimize ligand-target interactions.

Structure-guided drug design has been successfully used to develop potent inhibitors of the epidermal growth factor receptor (EGFR) from an indazole lead compound. nih.gov Docking analyses have provided critical insights into the binding modes of indazole derivatives, for instance, revealing how a 1H-indazole motif interacts with the heme iron and hydrophobic pockets of IDO1 or how side-chain modifications can introduce favorable π-π stacking interactions to stabilize a protein complex. nih.govacs.org

An emerging area is the use of quantum chemical calculations, such as Density Functional Theory (DFT), to predict the electronic properties and chemical reactivity of indazole derivatives. researchgate.net These computational studies can help prioritize synthetic targets by predicting their potential for engaging in specific biological interactions. For this compound, in silico approaches can be used to model how modifications at the 3-amino and 7-bromo positions affect the molecule's conformation and binding affinity for various targets. A significant unaddressed question is how accurately these models can predict off-target effects and potential liabilities before synthesis, thereby improving the efficiency of the drug discovery pipeline.

Investigation of Resistance Mechanisms and Strategies for Overcoming Them

A major challenge in targeted therapy, particularly in oncology, is the emergence of drug resistance. nih.gov As indazole-based inhibitors become more common, understanding and overcoming resistance mechanisms is a critical area of research.

Studies on Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors in hepatocellular carcinoma (HCC) have shown that gatekeeper mutations can lead to acquired resistance. In response, new irreversible 1H-indazole derivatives have been designed to covalently bind to the target, effectively inhibiting both the wild-type and mutant forms of the kinase. nih.gov Similarly, in non-small cell lung cancer (NSCLC), resistance to EGFR inhibitors is a frequent problem. Research has led to the development of indazole-based covalent inhibitors that can target drug-resistant EGFR mutants. nih.govacs.org

These findings provide a clear strategy for future work with derivatives of this compound. If a potent inhibitor is developed from this scaffold, it will be crucial to prospectively investigate potential resistance mutations. An important unaddressed question is whether allosteric inhibitors or degraders based on the indazole scaffold could offer a more robust solution to resistance than traditional competitive inhibitors. For instance, novel degraders have been shown to overcome resistance to immunomodulatory drugs (IMiDs) in hematological cancers, a strategy that could potentially be adapted using an indazole core. acs.org

| Target | Cancer Type | Resistance Mechanism | Strategy to Overcome | Reference |

| FGFR4 | Hepatocellular Carcinoma (HCC) | Gatekeeper Mutations (e.g., V550L, N535K) | Design of irreversible/covalent inhibitors | nih.gov |

| EGFR | Non-Small Cell Lung Cancer (NSCLC) | Gatekeeper Mutation (T790M) | Design of covalent inhibitors targeting Cys797 | nih.govacs.org |

| CRBN/IKZF1/3 | Hematological Cancers | Decreased CRBN expression | Development of potent IKZF1/2/3 degraders | acs.org |

Comparative Studies with Other Heterocyclic Scaffolds in Drug Discovery

The indazole ring is considered a privileged scaffold, but it is just one of many heterocyclic systems used in drug design. researchgate.net Comparative studies are essential to understand the unique advantages and potential disadvantages of the indazole core relative to other heterocycles like benzimidazoles, pyrrolopyridines, or oxazoles. nih.govacs.org

Such studies would involve synthesizing analogous compounds where the 7-bromo-2-methyl-2H-indazole core is replaced by another heterocycle and evaluating the impact on potency, selectivity, and pharmacokinetic properties. The indazole scaffold's specific arrangement of hydrogen bond donors and acceptors, along with its rigid bicyclic structure, often allows it to form key interactions within the hinge region of kinase domains. nih.gov

A key unanswered question is which specific structural features of the indazole ring provide superior properties for certain target classes compared to other heterocycles. For example, does the 2H-indazole tautomer offer advantages in solubility or metabolic stability over a corresponding 1H-benzimidazole? Systematic comparative studies would provide a valuable roadmap for medicinal chemists, helping them select the optimal heterocyclic scaffold for a given drug discovery challenge and better defining the therapeutic niches where indazole derivatives are most likely to succeed.

Q & A

Q. What are the optimal synthetic routes for 7-bromo-2-methyl-2H-Indazol-3-amine, and how do regioselective bromination strategies influence yield?

The synthesis of brominated indazoles typically involves multi-step reactions starting from halogenated precursors. For example, analogous compounds like 7-bromo-4-chloro-1H-indazol-3-amine are synthesized via regioselective bromination followed by cyclization with hydrazine . Key factors include controlling reaction temperature and stoichiometry to avoid over-bromination. Characterization via HPLC and NMR is critical to confirm regiochemistry and purity. Challenges in scaling up include managing exothermic reactions during bromination .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do substituents affect spectral interpretation?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the position of bromine and methyl groups. For example, in 6-chloro-1H-indazol-3-amine, H-NMR shows distinct aromatic proton splitting patterns due to chlorine’s electronegativity, which can be extrapolated to bromine’s effects . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies amine and aromatic C–H stretches. Computational tools (e.g., DFT) can predict NMR shifts for complex substitution patterns .

Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable for preliminary screening?

Indazole derivatives are often screened for kinase inhibition or enzyme modulation. For example, 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine is compared with nitro- or amino-substituted analogs to assess substituent effects on potency . In vitro assays like fluorescence polarization (for kinase activity) or cellular viability assays (e.g., MTT) are recommended. Dose-response curves and IC values provide quantitative activity metrics .

Advanced Research Questions

Q. How do electronic and steric effects of the bromine and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

Bromine’s electron-withdrawing nature activates the indazole ring for Suzuki-Miyaura coupling, while the methyl group may sterically hinder para-substitution. For comparison, 6-bromo-1H-indazol-3-amine shows higher reactivity in palladium-catalyzed reactions than chloro analogs due to bromine’s superior leaving-group ability . Computational modeling (e.g., Fukui indices) can predict reactive sites and guide ligand design .

Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar analogs?

Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target interactions. For instance, 7-fluoro-4-methoxy-1H-indazol-3-amine exhibits reduced cytotoxicity compared to brominated analogs, attributed to fluorine’s smaller size altering binding kinetics . Mitigation strategies include:

- Profiling metabolic stability via liver microsome assays.

- Using isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Conducting molecular dynamics simulations to compare ligand-protein interactions .

Q. How can computational methods optimize the design of this compound derivatives for enhanced target selectivity?

Quantum mechanical calculations (e.g., DFT) predict electronic properties, while molecular docking identifies potential binding poses. For example, ICReDD’s approach combines quantum chemical reaction path searches with experimental feedback to streamline derivative synthesis . Machine learning models trained on indazole datasets (e.g., ChEMBL) can prioritize substituents for synthesis based on predicted ADMET profiles .

Q. What experimental controls are critical when studying the stability of this compound under varying pH and temperature conditions?

Accelerated stability studies should include:

- Buffered solutions (pH 1–10) to assess hydrolytic degradation.

- Thermal gravimetric analysis (TGA) for decomposition thresholds.

- Light-exposure controls, as brominated compounds may undergo photolytic debromination. For example, 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine shows pH-dependent degradation, with nitro group reduction under acidic conditions .

Methodological Considerations

-

Data Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.